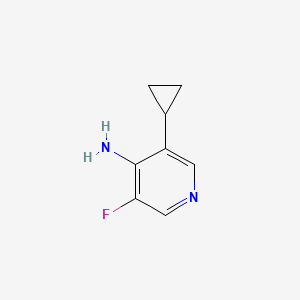![molecular formula C8H6ClF3N4 B13048412 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13048412.png)
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic compound that contains a pyrazolo[3,4-D]pyrimidine core This compound is of interest due to its unique chemical structure, which includes a trifluoroethyl group, a chloro substituent, and a methyl group
Métodos De Preparación
The synthesis of 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Cyclization to form the pyrazolo[3,4-D]pyrimidine core: This step often involves the reaction of the pyrazole intermediate with formamide or other suitable reagents.
Introduction of the trifluoroethyl group: This can be done using trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Chlorination and methylation: These steps can be carried out using chlorinating agents like thionyl chloride and methylating agents like methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling reactions: The trifluoroethyl group can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like dimethylformamide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications:
Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Materials science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological research: The compound can be used as a probe to study biological pathways and interactions involving its molecular targets.
Industrial applications: It can be used as an intermediate in the synthesis of other complex molecules or as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the chloro and methyl groups can influence its reactivity and selectivity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 4-Chloro-6-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine include:
4-Chloro-6-methyl-1H-pyrazolo[3,4-D]pyrimidine: Lacks the trifluoroethyl group, which can affect its reactivity and applications.
6-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine: Lacks the chloro group, which can influence its chemical behavior.
4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[3,4-D]pyrimidine: Lacks the methyl group, which can affect its binding affinity and selectivity.
Propiedades
Fórmula molecular |
C8H6ClF3N4 |
|---|---|
Peso molecular |
250.61 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-1-(2,2,2-trifluoroethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6ClF3N4/c1-4-14-6(9)5-2-13-16(7(5)15-4)3-8(10,11)12/h2H,3H2,1H3 |
Clave InChI |
KRDISYMEALOZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=NN2CC(F)(F)F)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


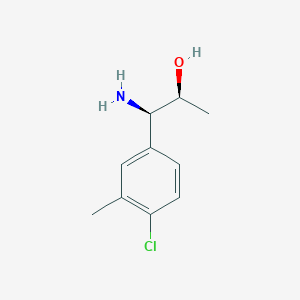

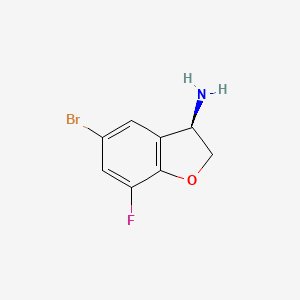
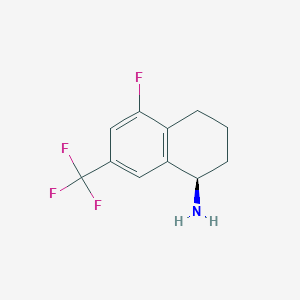
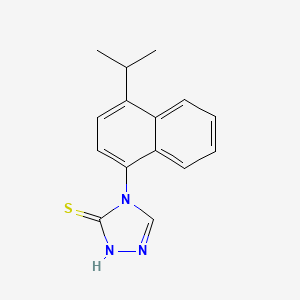
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13048359.png)
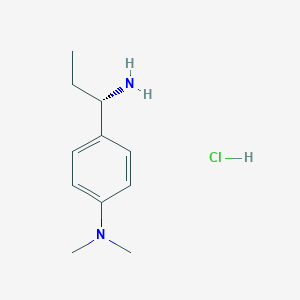
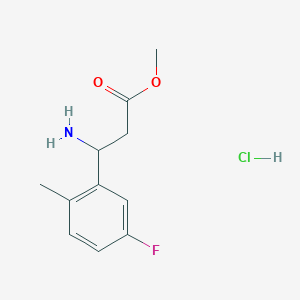
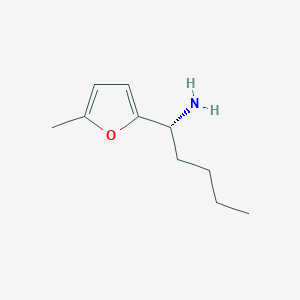
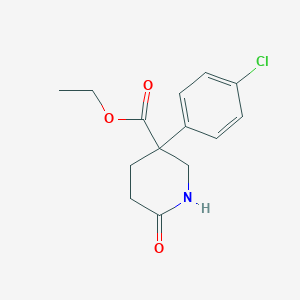
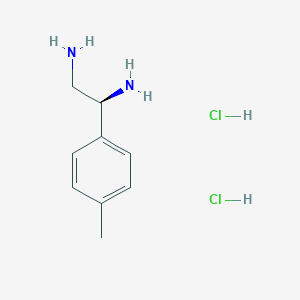
![(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13048378.png)

